Binding Affinity Comparison: UCB-6876 vs. Optimized Analogs UCB-5307 and UCB-9260
In a direct head-to-head SPR analysis, UCB-6876 displayed a KD of 22 μM for human TNFα, whereas the pyridyl analog UCB-5307 exhibited a significantly improved KD of 9 nM (a 2,444-fold increase in potency), and UCB-9260 showed a KD of 13 nM [1].
| Evidence Dimension | Binding affinity (KD) |
|---|---|
| Target Compound Data | 22 μM |
| Comparator Or Baseline | UCB-5307: 9 nM; UCB-9260: 13 nM |
| Quantified Difference | UCB-5307 is 2,444-fold more potent than UCB-6876; UCB-9260 is 1,692-fold more potent. |
| Conditions | Surface plasmon resonance (SPR) using immobilized human TNFα on a Biacore T100. |
Why This Matters
This large difference in potency defines UCB-6876 as a fragment-like tool compound suitable for binding mode and kinetics studies, while UCB-5307 and UCB-9260 are optimized for functional and in vivo applications.
- [1] O'Connell J, Porter J, Kroeplien B, et al. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer. Nat Commun. 2019;10(1):5795. View Source
